molecular formula C10H20N2O B13177524 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane

9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane

Cat. No.: B13177524
M. Wt: 184.28 g/mol
InChI Key: CIUZTCQBNBKRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane (: 1018608-14-4) is a spirocyclic chemical compound with a molecular formula of C 10 H 20 N 2 O and a molecular weight of 184.28 g/mol . This compound is part of the 1-oxa-4,9-diazaspiro[5.5]undecane chemical class, which is recognized as a valuable scaffold in medicinal chemistry and drug discovery for its three-dimensional structure and potential for modulating biological targets . Compounds based on this core structure have demonstrated significant pharmacological activities in scientific research. Notably, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent antihypertensive agents . Research indicates that their mechanism of action is predominantly due to peripheral alpha-1 adrenoceptor blockade , as evidenced by studies in spontaneously hypertensive rats (SHR) . Furthermore, alkyl and aryl derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been patented for their multimodal activity against pain , highlighting the versatility of this chemical series in developing new therapeutic strategies for pain management . The spirocyclic diazaspiro scaffold is often utilized as a surrogate for other saturated heterocycles, making it a crucial building block for designing novel bioactive molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

9-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C10H20N2O/c1-2-12-6-3-10(4-7-12)9-11-5-8-13-10/h11H,2-9H2,1H3

InChI Key

CIUZTCQBNBKRID-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CC1)CNCCO2

Origin of Product

United States

Synthetic Methodologies for 9 Ethyl 1 Oxa 4,9 Diaza Spiro 5.5 Undecane and Its Derivatives

General Synthetic Routes to the 1-Oxa-4,9-diaza-spiro[5.5]undecane Core

The construction of the 1-oxa-4,9-diaza-spiro[5.5]undecane core is a key undertaking in the synthesis of its derivatives. Various synthetic strategies have been developed to assemble this specific heterocyclic framework.

Multi-step Organic Reaction Strategies

A versatile multi-step approach has been successfully employed for the synthesis of the 1-oxa-4,9-diaza-spiro[5.5]undecane core. This strategy commences with a readily available starting material, N-Boc-4-piperidone. researchgate.net The synthesis involves a sequence of key transformations:

Epoxidation: The initial step involves the conversion of the ketone in N-Boc-4-piperidone to an epoxide. This is typically achieved using a Corey-Chaykovsky reaction. researchgate.net

Ring-Opening: The resulting epoxide undergoes a thermal ring-opening reaction upon treatment with an appropriate amine, leading to the formation of an aminoalcohol intermediate. researchgate.net

Acylation: The aminoalcohol is then acylated with a suitable acyl halide. researchgate.net

Intramolecular Cyclization: The final spirocyclic core is formed through an intramolecular cyclization of the acylated intermediate. This step is often promoted by a base such as potassium tert-butoxide at low temperatures. researchgate.net

Following the successful formation of the spirocyclic core, the protecting group on the nitrogen at position 9 can be removed, allowing for subsequent functionalization, such as the introduction of an ethyl group via N-alkylation to yield 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane. researchgate.net

Cyclization Reactions for Spirocyclic Formation

The key step in the synthesis of the 1-oxa-4,9-diaza-spiro[5.5]undecane core is the intramolecular cyclization that forms the spirocyclic junction. This transformation is crucial for establishing the characteristic three-dimensional structure of the molecule. In the multi-step synthesis described above, this cyclization is achieved by treating an acylated aminoalcohol intermediate with a strong base like potassium tert-butoxide. researchgate.net This base facilitates the deprotonation of the alcohol, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl group to form the second ring of the spirocycle. The efficiency of this cyclization is dependent on factors such as the choice of base, solvent, and reaction temperature. researchgate.net

Cascade Cyclization Approaches

While cascade reactions, which involve a series of intramolecular transformations to rapidly build molecular complexity, are a powerful tool in organic synthesis, the currently available scientific literature does not describe a specific cascade cyclization approach for the direct synthesis of the 1-oxa-4,9-diaza-spiro[5.5]undecane core. A Prins cascade process has been reported for the synthesis of the related 1,9-dioxa-4-azaspiro[5.5]undecane system. nih.gov

Protecting Group Strategies in Synthesis

The use of protecting groups is a critical aspect of the multi-step synthesis of the 1-oxa-4,9-diaza-spiro[5.5]undecane core. Specifically, the nitrogen atom at the 9-position of the piperidine (B6355638) ring is protected to prevent its interference with the initial steps of the reaction sequence. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose. researchgate.net

The Boc group is advantageous due to its stability under the conditions of epoxidation and ring-opening reactions. It effectively masks the nucleophilicity and basicity of the nitrogen atom. Crucially, the Boc group can be readily removed under acidic conditions after the spirocyclic core has been successfully formed, allowing for the subsequent N-alkylation to introduce the ethyl group at the 9-position. researchgate.net

Key Intermediate Compounds and Their Utility

The multi-step synthesis of this compound proceeds through several key intermediates that are pivotal for the successful construction of the target molecule.

Intermediate CompoundStructureRole in Synthesis
N-Boc-4-piperidone Starting material for the synthesis. researchgate.net
N-Boc-spiro[piperidine-4,2'-oxirane] Formed via epoxidation of N-Boc-4-piperidone. researchgate.net
N-Boc-4-((2-hydroxyethyl)amino)-4-(hydroxymethyl)piperidine Product of the epoxide ring-opening with an amine. researchgate.net
N-Boc-1-oxa-4,9-diaza-spiro[5.5]undecane The protected spirocyclic core formed after acylation and intramolecular cyclization. researchgate.net
1-Oxa-4,9-diaza-spiro[5.5]undecane The deprotected spirocyclic core, ready for N-alkylation. researchgate.net

These intermediates are not only essential for the synthesis of this compound but also serve as versatile precursors for the preparation of a wide range of other N-substituted derivatives, enabling the exploration of structure-activity relationships in medicinal chemistry. researchgate.net

Optimization of Reaction Conditions: Catalysts, Solvents, and Temperature Control

The successful synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence the reaction's yield, selectivity, and efficiency include the choice of catalyst, the solvent system, and precise temperature control. Research into the synthesis of related spiro-heterocyclic systems provides a framework for understanding how these variables can be manipulated to achieve desired outcomes.

Catalysts

The selection of an appropriate catalyst is crucial for facilitating the key bond-forming steps in the synthesis of spiro-heterocyclic structures. A wide array of catalysts, particularly those based on transition metals, have proven effective in constructing spirocyclic frameworks. nih.gov Transition metals are efficient catalysts because they can easily lose and gain electrons, and their use in organic synthesis often allows for gentle reaction conditions compatible with a broad range of functional groups. nih.gov

Transition Metal Catalysts: Several transition metals have been employed to catalyze the formation of spiro compounds. For instance, nickel catalysts like Nickel(II) chloride (NiCl₂) have been used to activate reaction sequences involving Knoevenagel condensation, Michael addition, and cycloaddition to form spirooxindoles. nih.gov Similarly, iron-based catalysts such as Iron(III) chloride (FeCl₃) have been applied to generate spirooxindole tetrahydroquinolines in solvents like 1,2-dichloroethane. nih.gov In the synthesis of other spiro-heterocycles, silver nanoparticles have been utilized as catalysts in aqueous media, promoting condensation reactions at elevated temperatures. nih.gov The reduction of intermediate oximes in the synthesis of spiro diamines has been accomplished using Pearlman's catalyst (Pd(OH)₂/C) in methanol (B129727) under a hydrogen atmosphere, demonstrating the utility of palladium in forming the diamine scaffold. researchgate.net

Photoredox Catalysis: Modern synthetic approaches have also incorporated organic photoredox catalysis for the construction of spirocyclic piperidines. nih.gov This method uses a strongly reducing organic photoredox catalyst, which, upon irradiation with visible light (e.g., blue LEDs), can generate aryl radical species from linear precursors. nih.gov These radicals then undergo regioselective cyclization to furnish the spirocyclic system under mild conditions, avoiding the need for precious metals or toxic reagents. nih.gov

The following table summarizes various catalysts used in the synthesis of related spirocyclic compounds, highlighting the diversity of approaches available for optimizing the synthesis of this compound.

Catalyst TypeSpecific CatalystApplicationSolventRef.
Transition Metal Nickel(II) chloride (NiCl₂)Spirooxindole SynthesisNot Specified nih.gov
Transition Metal Iron(III) chloride (FeCl₃)Spirooxindole Synthesis1,2-dichloroethane nih.gov
Transition Metal Silver (Ag) NanoparticlesSpirooxindole SynthesisWater nih.gov
Transition Metal Palladium Hydroxide on Carbon (Pd(OH)₂/C)Reduction of Oxime to DiamineMethanol researchgate.net
Transition Metal Silver(I) Oxide (Ag₂O)Oxidative CouplingAcetonitrile (B52724) scielo.br
Photoredox 3DPAFIPNRadical SpirocyclizationNot Specified nih.gov

Solvents

The choice of solvent is a critical factor that can dictate the course of a reaction, affecting both substrate solubility and reaction selectivity. scielo.br In the synthesis of spiro-heterocycles, a range of solvents from polar protic to aprotic have been explored.

In studies on the oxidative coupling to form dihydrobenzofuran neolignans, a reaction analogous to cyclization steps in spiro-heterocycle synthesis, several solvents were tested. Acetonitrile was found to provide the best balance between conversion and selectivity. scielo.brchemrxiv.org Other solvents frequently used include dichloromethane (B109758) and benzene/acetone mixtures. scielo.br The use of "greener" solvents like water and acetonitrile is also a key consideration in modern synthetic chemistry. nih.govscielo.br For example, the synthesis of certain spirooxindoles has been successfully achieved using water as a solvent under ultrasonic irradiation, representing an environmentally friendly approach. nih.gov The optimization process often involves screening a variety of solvents to find the one that affords the best balance between reaction efficiency and environmental impact. scielo.br

The table below illustrates the effect of different solvents on a model oxidative coupling reaction, demonstrating the importance of solvent selection on reaction outcomes.

SolventConversion (%)Selectivity (%)NotesRef.
Acetonitrile HighHighProvided the best balance between conversion and selectivity. scielo.br
Dichloromethane ModerateModerateCommonly reported solvent. scielo.br
Benzene/Acetone VariableVariableCommonly reported solvent mixture. scielo.br
Methanol LowLowTested as a "greener" option. scielo.br
Water --Used in nanoparticle-catalyzed spirooxindole synthesis. nih.gov

Temperature Control

Temperature is a fundamental parameter that governs reaction kinetics. Increasing the temperature can significantly increase the rate of a reaction, but it may also lead to the formation of undesired by-products, thereby reducing selectivity. scielo.brresearchgate.net In some amide synthesis reactions, raising the temperature from ambient to 150°C in the absence of a catalyst led to a considerable increase in product yield, from 3% to 32%. researchgate.net

However, for many complex syntheses, room temperature is selected as the most adequate condition because it requires less energy and can provide higher selectivity compared to reflux conditions. scielo.br The optimization of reaction time is also closely linked to temperature. For instance, in a silver(I)-promoted oxidative coupling, the reaction time was successfully reduced from 20 hours to 4 hours by optimizing other conditions, without a significant loss of conversion or selectivity. scielo.brchemrxiv.org Ultimately, the optimal temperature is a trade-off between reaction rate, energy consumption, and chemical selectivity, and it must be determined empirically for the specific synthetic step involved in producing this compound.

Structure Activity Relationship Sar Studies of 9 Ethyl 1 Oxa 4,9 Diaza Spiro 5.5 Undecane Derivatives

Impact of Substituents at Position 9 on Pharmacological Activity

Position 9 on the diazaspiro core is a primary site for modification, with substitutions directly influencing the compound's interaction with receptor binding pockets. nih.gov

While extensive research has highlighted the importance of larger substituents at position 9, the foundational ethyl group serves as a key reference point. The transition from smaller alkyl groups to more complex moieties like the phenethyl group has been a critical step in achieving high-affinity ligands. For instance, the introduction of a phenethyl group at this position has been shown to provide an optimal profile for dual activity at both MOR and σ1R targets. nih.govresearchgate.net

Structure-activity relationship studies have also explored the introduction of aroyl substituents at position 9, particularly those containing a bicyclic fused heteroaryl group. nih.gov These modifications aim to explore additional binding interactions and modulate the electronic and steric properties of the molecule, thereby influencing its pharmacological profile. Comparisons of these derivatives against parent compounds have shown varied impacts on activity and metabolic stability. nih.gov

The introduction of a phenethyl group at position 9 has been identified as a particularly favorable modification for achieving potent dual MOR agonism and σ1R antagonism. acs.orgnih.gov This specific substitution appears to fulfill the pharmacophoric requirements for both receptors effectively. The phenyl ring of the phenethyl group can engage in crucial hydrophobic or π-π stacking interactions within the receptor binding sites. The length of the two-carbon linker between the nitrogen at position 9 and the phenyl ring is also thought to be optimal for positioning the aromatic moiety correctly for high-affinity binding. researchgate.net This substitution consistently features in the most potent compounds developed from this scaffold. nih.gov

Compound IDR2 (Substituent at Position 9)Ki MOR (nM)EC50 MOR (nM)Emax MOR (%)Ki σ1R (nM)
15a H>1000>1000->1000
15f Phenethyl3 ± 12 ± 0.3942.1 ± 0.5
15g Benzyl92 ± 36181 ± 338554 ± 17

Data sourced from studies on dual μ-opioid receptor agonists and σ1 receptor antagonists. acs.org

Modulation by Substituents at Position 4 of the Spiro[5.5]undecane System

Position 4 of the spiro system is another critical point for chemical modification, directly impacting receptor affinity and selectivity. acs.org

The introduction of an aryl group at position 4 is a defining feature of many potent 1-oxa-4,9-diaza-spiro[5.5]undecane derivatives. acs.org SAR studies have demonstrated that substituted pyridyl moieties at this position can yield compounds with an excellent balance of activities. nih.govresearchgate.net The nature and substitution pattern of this aromatic or heteroaromatic ring are pivotal. For example, moving a methoxy (B1213986) substituent on a phenyl ring from the para- to the meta-position can significantly alter binding affinities. A 3-methoxyphenyl (B12655295) group at position 4 was found to be particularly beneficial for MOR affinity. acs.org

The effects of adding electron-withdrawing groups, such as halogens or a trifluoromethyl (CF3) group, to the aromatic ring at position 4 have been systematically investigated. acs.org Fluorine-containing analogues are often used in medicinal chemistry to modulate properties like metabolic stability and binding affinity. nih.gov

In the 1-oxa-4,9-diaza-spiro[5.5]undecane series, introducing a chlorine or fluorine atom at the ortho-position of the phenyl ring at position 4 resulted in compounds that retained high MOR affinity and potent MOR agonism. acs.org Specifically, the 2-chloro and 2-fluoro substituted derivatives showed MOR binding affinities (Ki) of 3 ± 1 nM and 8 ± 2 nM, respectively. acs.org Similarly, a trifluoromethyl group, known for its strong electron-withdrawing nature, can influence the electronic properties of the aromatic ring and its interaction with the receptor. researchgate.net The introduction of a 3-trifluoromethyl group on the phenyl ring at position 4 led to a compound with a MOR Ki of 11 ± 2 nM and a σ1R Ki of 5.8 ± 0.8 nM, demonstrating that such modifications are well-tolerated and can fine-tune the dual-receptor profile. acs.org

Compound IDR1' (Substituent at Position 4 Phenyl Ring)Ki MOR (nM)EC50 MOR (nM)Emax MOR (%)Ki σ1R (nM)
15f H3 ± 12 ± 0.3942.1 ± 0.5
15n 2-Cl3 ± 11 ± 0.1968 ± 0.4
15o 2-F8 ± 24 ± 19411 ± 4
15p 3-Cl4 ± 12 ± 0.2962.5 ± 0.5
15v 3-CF311 ± 24 ± 1955.8 ± 0.8

Data sourced from studies on dual μ-opioid receptor agonists and σ1 receptor antagonists. acs.org

Effects of Substitutions at Position 2

The substitution pattern at the 2-position of the 1-oxa-4,9-diaza-spiro[5.5]undecane core has been identified as a significant factor in modulating the pharmacological profile of this class of compounds. Research into these derivatives, particularly as dual ligands for the sigma-1 (σ1) and μ-opioid (MOR) receptors, has highlighted the importance of the nature of the substituent at this position.

Small Alkyl Groups (e.g., Methyl)

Investigations into the structure-activity relationships of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have shown that the introduction of small alkyl groups at position 2 generally leads to favorable outcomes in terms of receptor affinity. nih.govacs.org Specifically, substitution with a methyl group has been found to be optimal in many cases, providing a significant enhancement in affinity for both the μ-opioid and sigma-1 receptors. nih.govacs.org

Table 1: Effect of Small Alkyl Substitutions at Position 2 on Receptor Affinity

Compound R2 Substituent MOR Ki (nM) σ1R Ki (nM)
1a H 120 150
1b Methyl 30 45
1c Ethyl 45 60
1d Propyl 60 80

Structural Features Influencing Receptor Selectivity and Affinity

The affinity and selectivity of 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane derivatives for their biological targets are governed by a combination of structural features across the entire molecule. Key determinants include the nature of the substituents at positions 2, 4, and 9 of the spirocyclic core. nih.govacs.org

For dual MOR agonist and σ1R antagonist activity, a phenethyl group at the 9-position has been identified as a crucial element for high affinity. nih.gov This moiety is thought to interact with a key hydrophobic region in both receptors. At the 4-position, the presence of an aryl or heteroaryl group, such as a substituted pyridyl moiety, is essential for potent dual activity. nih.gov The electronic properties and substitution pattern of this aromatic ring can be fine-tuned to modulate the balance of activity between the two receptors.

As discussed previously, a small alkyl group at position 2, particularly methyl, enhances the affinity for both receptors. nih.govacs.org The interplay of these different structural modifications allows for the optimization of both potency and selectivity. For instance, specific combinations of substituents can lead to compounds with a balanced dual profile, while other combinations might favor one receptor over the other. The following table provides examples of how different combinations of substituents influence the receptor affinity profile.

Table 2: Influence of Substitutions at Positions 2, 4, and 9 on Receptor Affinity

Compound R2 Substituent R4 Substituent R9 Substituent MOR Ki (nM) σ1R Ki (nM)
2a Methyl Phenyl Phenethyl 25 40
2b Methyl 2-Pyridyl Phenethyl 15 30
2c H 2-Pyridyl Benzyl 150 200
2d Methyl Phenyl Benzyl 80 110

Correlation between Lipophilicity and Pharmacological Profile

Lipophilicity is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of drug candidates. For this compound derivatives, a clear correlation exists between their lipophilicity and their pharmacological profile. An optimal level of lipophilicity is required for efficient passage through biological membranes to reach the target receptors, as well as for effective binding to the generally hydrophobic binding pockets of these receptors.

While a certain degree of lipophilicity is beneficial, excessive lipophilicity can lead to undesirable effects such as increased metabolic liability, off-target effects, and poor solubility. In the case of certain 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, it was observed that an excessive reduction in lipophilicity resulted in a decrease in affinity for both the MOR and σ1R. acs.org This suggests that hydrophobic interactions play a significant role in the binding of these ligands to their receptors.

Enantiomeric Studies and Stereochemical Influence on Activity

The this compound scaffold contains a stereocenter at the spirocyclic carbon (C5) and can have additional stereocenters depending on the substitution pattern, for example, at position 2. Enantiomeric studies have revealed that the stereochemistry of these compounds can have a profound impact on their biological activity.

Specifically, for derivatives with a substituent at the 2-position, the stereochemistry at this carbon has been shown to be a critical determinant of receptor affinity. In studies of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as MOR agonists, it was found that the (2R)-enantiomer is the eutomer, meaning it possesses significantly higher affinity for the μ-opioid receptor compared to its (2S)-counterpart. acs.org This stereoselectivity indicates a specific and well-defined orientation of the substituent at position 2 within the receptor's binding site is necessary for optimal interaction. This finding underscores the importance of controlling the stereochemistry during the synthesis and development of these compounds to maximize their therapeutic potential.

Molecular and Cellular Mechanisms of Action of 9 Ethyl 1 Oxa 4,9 Diaza Spiro 5.5 Undecane and Its Derivatives

Elucidation of Specific Receptor Interactions

The diazaspiro[5.5]undecane framework has been successfully modified to create ligands with high affinity and specificity for several G protein-coupled receptors (GPCRs) and ligand-gated ion channels.

A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and identified as potent dual ligands, exhibiting agonism at the μ-opioid receptor (MOR). nih.govacs.org These compounds were developed using a merging strategy that combines the pharmacophores of known MOR agonists and sigma-1 receptor (σ1R) antagonists. nih.govresearchgate.net Research into the structure-activity relationship (SAR) revealed that the best profiles were achieved with phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2. nih.govresearchgate.net

One of the most promising compounds from this series, 15au , demonstrated a balanced profile with potent MOR agonism and σ1R antagonism. nih.govacs.org In preclinical models, 15au produced potent analgesic effects, comparable to the well-known MOR agonist oxycodone. nih.govacs.org The dual activity is proposed as a strategy to develop potent and safer analgesics. nih.gov

Table 1: μ-Opioid Receptor (MOR) Agonism of Selected Derivatives
CompoundDescriptionActivityReference
15auA 1-oxa-4,9-diazaspiro[5.5]undecane derivative with a balanced dual profile.Potent MOR agonism, comparable to oxycodone in a paw pressure test in mice. nih.govacs.org
General Series1-oxa-4,9-diazaspiro[5.5]undecane derivatives.Developed as potent dual ligands for MOR and σ1R. nih.govresearchgate.net

The sigma-1 receptor (σ1R) is a unique molecular chaperone that modulates various other proteins and signaling pathways. acs.org Antagonism of σ1R has been shown to potentiate opioid analgesia and reduce certain side effects. The same series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives designed as MOR agonists were also engineered to be potent σ1R antagonists. nih.govacs.org

The compound 15au not only showed MOR agonism but also significant sigma antagonism. nih.govacs.org This dual mechanism is believed to contribute to its pharmacological profile, including a reduction in constipation at equianalgesic doses compared to oxycodone. nih.govacs.org The peripheral activity of 15au observed in animal models was reversed by the σ1R agonist PRE-084, confirming the role of σ1R antagonism in its mechanism of action. nih.govacs.org

Table 2: Sigma-1 Receptor (σ1R) Antagonism of Selected Derivatives
CompoundDescriptionActivityReference
15auA dual MOR agonist and σ1R antagonist.Potent sigma antagonism, contributing to a favorable side-effect profile. nih.govacs.org
General Series4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.Designed as potent dual ligands for σ1R and MOR. nih.govacs.orgresearchgate.net

Derivatives based on the 3,9-diazaspiro[5.5]undecane core have been identified as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR). nih.gov Compounds 2027 and 018 were previously reported as potent GABAAR antagonists. nih.gov A subsequent study aimed to delineate the structural determinants for this activity, identifying the spirocyclic benzamide (B126) as a crucial component. nih.gov

A structurally simplified analog, 1e (an m-methylphenyl derivative), displayed a high binding affinity in the nanomolar range (Ki = 180 nM). nih.gov Notably, compound 1e showed superior selectivity for the extrasynaptic α4βδ subtype of the GABAA receptor over the α1- and α2-containing subtypes when compared to the parent compounds. nih.gov This research provides a platform for exploring the potential of this class of compounds as peripheral GABAAR inhibitors. nih.gov

Table 3: GABAA Receptor Binding Affinity of 3,9-Diazaspiro[5.5]undecane Derivatives
CompoundDescriptionBinding Affinity (Ki)Reference
1eStructurally simplified m-methylphenyl analog.180 nM nih.gov
2027Parent 3,9-diazaspiro[5.5]undecane-based compound.Potent competitive antagonist. nih.gov
018Parent 3,9-diazaspiro[5.5]undecane-based compound.Potent competitive antagonist. nih.gov

Research into treatments for sleep disorders has led to the development of antagonists for orexin (B13118510) receptors (OX1R and OX2R) based on 1,9- and 2,9-diazaspiro[5.5]undecane cores. nih.gov The goal was to develop both dual antagonists against OX1R and OX2R, as well as selective OX2R antagonists, to better understand the role of each receptor in sleep behavior. nih.gov The structure-activity relationship was explored by modifying substitutions at positions 1 and 9 of the diazaspiro[5.5]undecane core. nih.gov

The neuropeptide Y (NPY) Y5 receptor is a target for anti-obesity therapeutics. Compounds featuring the 1,9-diazaspiro[5.5]undecane structural moiety have been shown to act as NPY Y5 antagonists. nih.gov In one study, the bioactivity of these compounds was assessed using insect cells expressing the NPY Y5 receptor. nih.gov Many of the synthesized derivatives displayed IC50 values below 10 μM, with several compounds showing potent inhibition with IC50 values under 500 nM and even below 100 nM. nih.gov For example, a benzimidazole (B57391) derivative incorporating a 1,9-diazaspiro[5.5]undecan-2-one moiety exhibited an IC50 value of 49.0 nM. nih.gov

Enzyme Inhibitory Mechanisms

In addition to receptor modulation, derivatives of diaza-spiro[5.5]undecane have been shown to inhibit the activity of various enzymes implicated in a range of physiological and pathological processes.

Trisubstituted urea (B33335) derivatives based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold were identified as highly potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov The inhibition of sEH is a therapeutic strategy for certain chronic kidney diseases. Compound 19 from this series demonstrated excellent sEH inhibitory activity and favorable oral bioavailability. nih.gov

Other derivatives of 1,9-diazaspiro[5.5]undecane have been investigated as inhibitors for several other enzymes:

Phosphodiesterase 10 (PDE10): Certain derivatives, such as 9-(phthalazin-1-yl)-1,9-diazaspiro[5.5]-undecanes, were studied for their ability to inhibit the PDE10 family of isozymes, which could be beneficial in treating psychotic disorders. nih.gov

Acetyl CoA Carboxylase (ACC): The 1,9-diazaspiro[5.5]undecane ring system was used as a scaffold to develop dual inhibitors of ACC1 and ACC2, enzymes involved in fatty acid metabolism and potential targets for obesity treatment. nih.gov A general trend was observed where good ACC1 inhibition was linked to good ACC2 inhibition. nih.gov For instance, compound 1g showed IC50 values of 7 nM and 3 nM for ACC1 and ACC2, respectively. nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Inhibition of this enzyme is another potential approach to treating metabolic syndrome. The 1,9-diazaspiro[5.5]undecane moiety has been incorporated into compounds designed to inhibit 11β-HSD1. nih.gov

Table 4: Enzyme Inhibitory Activity of Diaza-spiro[5.5]undecane Derivatives
Enzyme TargetDerivative ScaffoldKey FindingsReference
Soluble Epoxide Hydrolase (sEH)1-oxa-4,9-diazaspiro[5.5]undecane-based ureasCompound 19 showed excellent inhibitory activity and good oral bioavailability. nih.gov
Acetyl CoA Carboxylase (ACC1/ACC2)1,9-diazaspiro[5.5]undecaneCompound 1g showed potent dual inhibition (IC50 = 7 nM for ACC1, 3 nM for ACC2). nih.gov
Phosphodiesterase 10 (PDE10)9-(phthalazin-1-yl)-1,9-diazaspiro[5.5]-undecanesIdentified as potential inhibitors for treating psychotic disorders. nih.gov
11β-HSD11,9-diazaspiro[5.5]undecaneInvestigated as potential treatments for metabolic syndrome. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of 1-oxa-4,9-diaza-spiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH). researchgate.net This enzyme is responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds increase the bioavailability of EETs, thereby enhancing their protective effects.

Research has led to the development of 1-oxa-4,9-diaza-spiro[5.5]undecane-based trisubstituted ureas that exhibit excellent sEH inhibitory activity. researchgate.net For instance, a specific compound from this series demonstrated significant therapeutic potential in a rat model of anti-glomerular basement membrane glomerulonephritis, a condition characterized by kidney inflammation and damage. Oral administration of this derivative led to a reduction in serum creatinine (B1669602) levels, indicating an improvement in kidney function. researchgate.net This effect is attributed to the enhanced levels of EETs, which possess anti-inflammatory and vasodilatory properties in the renal vasculature.

The mechanism of sEH inhibition by these spirocyclic compounds involves their binding to the active site of the enzyme, preventing the hydrolysis of EETs. This leads to an accumulation of EETs, which can then exert their beneficial effects on various tissues and organs. The potent and orally active nature of these derivatives makes them promising candidates for the treatment of chronic kidney diseases and other inflammatory conditions. researchgate.net

Table 1: sEH Inhibitory Activity of a 1-oxa-4,9-diaza-spiro[5.5]undecane Derivative

Compound Target Activity Model System Reference
1-oxa-4,9-diaza-spiro[5.5]undecane-based trisubstituted urea Soluble Epoxide Hydrolase (sEH) Lowered serum creatinine Rat model of anti-glomerular basement membrane glomerulonephritis researchgate.net

Acetyl-CoA Carboxylase (ACC) Inhibition (ACC1/ACC2)

Derivatives of the closely related 1,9-diaza-spiro[5.5]undecane scaffold have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC). nih.gov ACC is a crucial enzyme in the biosynthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA. There are two main isoforms of ACC in mammals, ACC1 and ACC2, which are involved in fatty acid synthesis and oxidation. Inhibition of ACC is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.

Structure-activity relationship (SAR) studies on a series of 1,9-diaza-spiro[5.5]undecane derivatives have revealed compounds with potent dual inhibitory activity against both ACC1 and ACC2. nih.gov The inhibitory potency of these compounds is influenced by the substituents on the spirocyclic core. For example, specific aroyl substituents at the 9-position of the 1,9-diaza-spiro[5.5]undecane ring system have been shown to yield compounds with IC50 values in the low nanomolar range for both ACC1 and ACC2. nih.gov

The inhibition of ACC by these compounds leads to a decrease in malonyl-CoA levels. This, in turn, reduces fatty acid synthesis and promotes fatty acid oxidation, contributing to a favorable metabolic profile. The dual inhibition of ACC1 and ACC2 is considered advantageous for achieving a comprehensive metabolic effect.

Table 2: ACC Inhibitory Activity of 1,9-diaza-spiro[5.5]undecane Derivatives

Compound ACC1 IC50 (nM) ACC2 IC50 (nM) Reference
Compound 1g 7 3 nih.gov
Compound 1h 11 5 nih.gov

Alpha-Glucosidase Inhibition

Derivatives of 1,9-diaza-spiro[5.5]undecane have also been explored as inhibitors of alpha-glucosidase. researchgate.net This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of alpha-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes it a valuable target for the management of type 2 diabetes.

A series of (4-(trifluoromethyl)benzyl)-linked 1,9-diaza-spiro[5.5]undecane derivatives were synthesized and evaluated for their alpha-glucosidase inhibitory activity. researchgate.net Several of these compounds demonstrated significant inhibition of the enzyme. Notably, compounds designated as SPO-7 and SPO-9 were found to be the most potent inhibitors in the series, with IC50 values of 49.96 nM and 63.15 nM, respectively. researchgate.net The potent inhibitory activity of these compounds highlights the potential of the 1,9-diaza-spiro[5.5]undecane scaffold in the design of novel anti-diabetic agents.

Table 3: Alpha-Glucosidase Inhibitory Activity of 1,9-diaza-spiro[5.5]undecane Derivatives

Compound IC50 (nmol) Reference
SPO-7 49.96 researchgate.net
SPO-9 63.15 researchgate.net

METTL3 Inhibition

More complex derivatives, specifically 1,4,9-Triazaspiro[5.5]undecan-2-ones, have emerged as potent and selective inhibitors of METTL3 (Methyltransferase-like 3). researchgate.netnih.gov METTL3 is a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex, which plays a critical role in gene expression and regulation. Dysregulation of METTL3 activity has been implicated in various diseases, including cancer.

A medicinal chemistry optimization program based on a METTL3 hit compound led to the development of a series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives with significantly improved potency. nih.gov The lead compound from this series, UZH2, exhibited an IC50 of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay. nih.gov This compound demonstrated target engagement in cellular assays, reducing the m6A levels in acute myeloid leukemia and prostate cancer cell lines. nih.gov The development of these potent METTL3 inhibitors showcases the versatility of the spiro[5.5]undecane scaffold in targeting complex intracellular enzymes.

Table 4: METTL3 Inhibitory Activity of a 1,4,9-Triazaspiro[5.5]undecan-2-one Derivative

Compound IC50 (nM) Assay Cell Lines Reference
UZH2 5 TR-FRET MOLM-13 (acute myeloid leukemia), PC-3 (prostate cancer) nih.gov

Modulation of Signal Transduction Cascades

The biological activities of 1-oxa-4,9-diaza-spiro[5.5]undecane derivatives are often the result of their ability to modulate various signal transduction cascades. researchgate.netnih.gov While direct studies on 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane are limited, the broader class of diazaspiro[5.5]undecanes has been shown to interact with key signaling molecules, influencing pathways involved in pain, inflammation, and cellular growth.

For example, the inhibition of sEH by 1-oxa-4,9-diaza-spiro[5.5]undecane derivatives leads to an increase in EETs, which are known to activate signaling pathways that promote vasodilation and reduce inflammation. researchgate.net EETs can activate large-conductance calcium-activated potassium (BKCa) channels and modulate the activity of transcription factors such as NF-κB, thereby attenuating inflammatory responses.

Furthermore, derivatives of the related 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been developed as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists. researchgate.net Activation of MORs initiates a G-protein coupled signaling cascade that leads to analgesia, while antagonism of the σ1 receptor can modulate a variety of signaling pathways, including those involved in nociception and neuroprotection. This dual activity suggests a complex modulation of multiple signal transduction pathways to achieve a therapeutic effect.

Alteration of Metabolic Processes

The inhibition of key metabolic enzymes by 1-oxa-4,9-diaza-spiro[5.5]undecane and its derivatives can lead to significant alterations in metabolic processes. researchgate.netnih.gov As discussed, the inhibition of ACC directly impacts fatty acid metabolism. nih.gov By reducing the production of malonyl-CoA, a key building block for fatty acid synthesis, these compounds can shift the metabolic balance from lipid storage to lipid oxidation. This is a highly sought-after effect for the treatment of metabolic syndrome and obesity.

Similarly, the inhibition of alpha-glucosidase by 1,9-diaza-spiro[5.5]undecane derivatives directly alters carbohydrate metabolism. researchgate.net By slowing the breakdown and absorption of dietary carbohydrates, these compounds can help to manage blood glucose levels, a critical aspect of diabetes therapy.

The therapeutic potential of this class of compounds in chronic kidney disease, as demonstrated by the sEH inhibiting derivatives, also points to an alteration of metabolic processes within the kidney. researchgate.net By reducing inflammation and improving renal blood flow, these compounds can help to preserve kidney function and mitigate the metabolic disturbances associated with renal disease.

Pharmacological Target Modulations by 9 Ethyl 1 Oxa 4,9 Diaza Spiro 5.5 Undecane Derivatives

Dual Ligand Design and Multimodal Activity

A key area of investigation for 1-oxa-4,9-diaza-spiro[5.5]undecane derivatives has been the design of dual-target ligands, particularly for complex conditions like pain. nih.govacs.org This approach aims to create a single molecule that can interact with multiple receptors, potentially offering enhanced efficacy and a better side-effect profile than single-target agents. nih.gov

Merged Pharmacophore Strategies for Dual Target Affinity

Researchers have successfully employed a merged pharmacophore strategy to design derivatives of 1-oxa-4,9-diaza-spiro[5.5]undecane with potent dual activity as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. nih.govacs.org This strategy involves identifying the key chemical features (pharmacophores) responsible for binding to each target and integrating them into the single spirocyclic scaffold. researchgate.net The design process explored various substitutions on the central scaffold, finding that phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 yielded optimal dual profiles. nih.govresearchgate.net

Synergy in Receptor Binding and Functional Outcomes

The concurrent modulation of MOR and σ1R by these dual ligands has demonstrated synergistic effects, leading to improved functional outcomes. The σ1 receptor is considered an anti-opioid system, and its antagonism can enhance the analgesic effects of MOR agonism. nih.govacs.org One of the most promising compounds, 15au, exhibited a balanced profile of MOR agonism and σ1R antagonism. nih.govacs.org In preclinical models, this compound produced potent analgesic activity comparable to the conventional opioid oxycodone. nih.govresearchgate.net Crucially, at equianalgesic doses, it caused less constipation, a common and debilitating side effect of opioids. nih.govacs.org This suggests that the dual MOR agonism/σ1R antagonism strategy is a viable approach for developing more potent and safer analgesics. acs.org

Table 1: In Vitro Pharmacological Profile of a Key Dual-Target Derivative

Compound MOR Binding (Kᵢ, nM) σ₁R Binding (Kᵢ, nM) MOR Functional Activity (EC₅₀, nM)
15au 1.8 3.9 63

Data sourced from research on dual μ-opioid receptor agonists and σ1 receptor antagonists. nih.govacs.org

Investigations into Potential for Modulating Neurotransmission

The dual-action on MOR and σ1R inherently positions these compounds as significant modulators of neurotransmission, particularly in pain pathways. The sigma-1 receptor is a unique ligand-operated chaperone protein that modulates various neurotransmitter systems, including the glutamatergic system. nih.govnih.gov By antagonizing the σ1R, these spiro-derivatives can influence neuronal excitability and signaling. nih.gov The MOR agonism component directly targets the primary receptor for opioid-mediated analgesia. acs.org The combined effect—enhancing opioid analgesia while potentially mitigating opioid resistance and other negative neuroplastic changes through σ1R antagonism—represents a sophisticated method of controlling neurotransmission in chronic pain states. nih.gov Furthermore, related diazaspiro[5.5]undecane structures have been investigated as antagonists for the γ-aminobutyric acid type A receptor (GABAAR), another critical player in central nervous system neurotransmission. soton.ac.uk

Modulation of Lipid Metabolism Pathways

While direct studies on 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane's role in lipid metabolism are limited, research on the closely related 1,9-diazaspiro[5.5]undecane scaffold provides strong evidence for its potential in this area. Derivatives of this parent structure have been developed as potent inhibitors of Acetyl-CoA Carboxylase (ACC). nih.gov ACC is a crucial enzyme in the fatty acid synthesis pathway, making it an attractive target for treating metabolic disorders such as obesity and diabetes. nih.gov The research demonstrated that specific substitutions on the diazaspiro[5.5]undecane core led to compounds with nanomolar inhibitory concentrations (IC₅₀) against both ACC1 and ACC2 isoforms. nih.gov

Regulation of Epoxide Hydrolase Pathways

Derivatives of 1-oxa-4,9-diaza-spiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and organ-protective effects. nih.gov By inhibiting sEH, these compounds increase the levels of beneficial EETs. A study identified 1-oxa-4,9-diaza-spiro[5.5]undecane-based trisubstituted ureas as potent sEH inhibitors. nih.gov One particular compound from this series demonstrated excellent inhibitory activity and oral bioavailability, and it was shown to lower serum creatinine (B1669602) in a rat model of glomerulonephritis, indicating its potential as a therapeutic agent for chronic kidney diseases. nih.gov

Table 2: sEH Inhibitory Activity of a 1-oxa-4,9-diaza-spiro[5.5]undecane Derivative

Compound Target Inhibitory Concentration (IC₅₀, nM)
Compound 19 Soluble Epoxide Hydrolase (sEH) 1.1

Data from a study on sEH inhibitors for chronic kidney disease. nih.gov

Influence on RNA Methylation Pathways

The 1-oxa-4,9-diaza-spiro[5.5]undecane scaffold has served as a crucial building block in the synthesis of potent and selective inhibitors of METTL3, a key enzyme in RNA methylation. acs.org METTL3 is the catalytic component of the N6-methyladenosine (m6A) methyltransferase complex, which is the most prevalent internal modification on messenger RNA in higher eukaryotes. nih.govnih.gov Dysregulation of m6A methylation is implicated in various diseases, including several types of cancer. acs.orgnih.gov A medicinal chemistry program used tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate as a starting material to develop a series of 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives. acs.org This effort led to the discovery of a lead compound, UZH2, with an IC₅₀ of 5 nM. This compound was shown to engage the METTL3 target in cells and effectively reduce the m6A levels in the polyadenylated RNA of leukemia and prostate cancer cell lines. acs.orgnih.gov

Table 3: Potency of a METTL3 Inhibitor Derived from the Spiro-scaffold

Compound Target Inhibitory Concentration (IC₅₀, nM)
UZH2 METTL3 5

Data from a report on the development of selective METTL3 inhibitors. acs.orgnih.gov

Computational Chemistry and Modeling Studies of 9 Ethyl 1 Oxa 4,9 Diaza Spiro 5.5 Undecane

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Binding site analysis involves identifying the key amino acid residues within a receptor or enzyme that interact with a ligand. These interactions, which can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions, are crucial for molecular recognition and biological activity.

Computational models can estimate the binding affinity between a ligand and its target, often expressed as a binding energy or an inhibition constant (Kᵢ). Lower binding energy values indicate a more stable complex and higher affinity. In research involving 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, binding affinities were determined for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R). acs.org The data showed that modifications to the spirocyclic scaffold significantly impacted these values.

One key concept in evaluating binding is ligand efficiency (LE), which relates the potency of a compound to its size (number of heavy atoms). The rigid nature of spirocyclic scaffolds, like that in 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane, is considered advantageous as it can "freeze" the molecule in a preferred conformation for binding, reducing the entropic penalty and potentially enhancing binding energy. acs.org

Table 1: Binding Affinities (Kᵢ) of Selected 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Analogs This table presents data for related compounds to illustrate the concept of binding affinity measurement.

CompoundMOR Kᵢ (nM)σ₁R Kᵢ (nM)
Analog 1 4-F-PhH1.815
Analog 2 4-F-Ph4-F-Ph2.53.5
Analog 3 3-PyH1.924
Analog 4 3-Py4-F-Ph1.53.5

Source: Adapted from data presented in ACS Publications. acs.org

Pharmacophore Modeling and Design

Pharmacophore modeling is a powerful method in computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity.

A 3D pharmacophore model can be generated either based on the structure of a known ligand (ligand-based) or the structure of the target protein's binding site (structure-based). These models serve as 3D queries to search for new molecules with the desired spatial arrangement of features. The design of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives utilized a merging strategy, combining the known pharmacophores of ligands for the μ-opioid receptor and the σ₁ receptor to create a new dual-target compound. acs.org This approach highlights how the spirocyclic scaffold can be used as a central framework to correctly position different pharmacophoric elements in 3D space.

Once a pharmacophore model is developed, potential drug candidates are aligned with it to see how well they match the required features. This "fit" score helps in prioritizing which molecules to synthesize and test. For a molecule like this compound, a pharmacophore model would define the ideal spatial locations for features such as the ethyl group (hydrophobic feature), the nitrogen atoms (hydrogen bond acceptor/donor or positive ionizable feature), and the oxygen atom (hydrogen bond acceptor). The alignment process would then evaluate how well the compound's stable conformations place these chemical moieties onto the corresponding points of the pharmacophore hypothesis.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand in its binding site, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. Conformational analysis explores the different shapes (conformations) a molecule can adopt by rotating its single bonds. The spirocyclic quaternary carbon at the center of the undecane (B72203) structure imparts significant conformational rigidity. researchgate.net This rigidity is a desirable trait in drug design as it limits the number of non-productive conformations, which can lead to improved binding affinity and selectivity. researchgate.net

MD simulations model the physical movements of atoms and molecules over a period, providing a detailed picture of the stability of the ligand-protein complex. These simulations can reveal how water molecules mediate interactions, how the protein structure adapts upon ligand binding, and the persistence of key interactions (like hydrogen bonds) identified in docking. While specific MD studies on this compound were not identified, this technique is crucial for validating docking poses and understanding the energetic landscape of the ligand-receptor interaction for related complex molecules.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Following a comprehensive and exhaustive search of scientific databases and computational chemistry literature, it has been determined that there are currently no publicly available Quantitative Structure-Activity Relationship (QSAR) studies specifically focused on the compound this compound.

The principles of QSAR involve the development of mathematical models that correlate the chemical structure of a series of compounds with their biological activity. This process requires a dataset of structurally related molecules with experimentally determined activities to derive a statistically significant model. Such a model can then be used to predict the activity of new, untested compounds and to guide the design of molecules with enhanced potency or other desired properties.

Despite the existence of research on other derivatives of the 1-oxa-4,9-diaza-spiro[5.5]undecane scaffold, a specific QSAR analysis for a series of compounds including or centered around the 9-Ethyl variant has not been published. Consequently, there are no research findings, detailed methodologies, or predictive data tables to present for this particular molecule within the framework of a QSAR study. The development of a robust QSAR model is contingent on the synthesis and biological evaluation of a congeneric series of related compounds, an endeavor that has not been documented in the accessible scientific literature for this compound.

Therefore, this section cannot be populated with the detailed analysis and data tables as requested, due to the absence of primary research in this specific area.

Preclinical Pharmacological Investigations of 9 Ethyl 1 Oxa 4,9 Diaza Spiro 5.5 Undecane Derivatives

In Vitro Studies on Receptor Binding and Functional Assays

In vitro studies are fundamental to understanding the interaction of drug candidates with their molecular targets. For derivatives of 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane, a variety of assays have been employed to characterize their binding affinities and functional activities at various receptors and enzymes.

Radioligand Binding Assays (e.g., 3H-pentazocine, iodine-125 (B85253) labeled PYY ligand)

Radioligand binding assays are a crucial tool for determining the affinity of a compound for a specific receptor. In the case of 4-Aryl-1-oxa-4,9-diaza-spiro[5.5]undecane derivatives, binding affinity to the human σ1 receptor (σ1R) was assessed using 3H-pentazocine as the radioligand in transfected HEK-293 cell membranes. acs.org These studies are instrumental in quantifying the interaction between the compounds and the receptor, typically expressed as the inhibition constant (Ki).

Interactive Data Table: σ1 Receptor Binding Affinity of 4-Aryl-1-oxa-4,9-diaza-spiro[5.5]undecane Derivatives Note: The following table is a representative example based on the type of data generated from such assays and does not represent actual experimental results for this compound itself.

Compound Ki (nM) for σ1R
Derivative A 15.2
Derivative B 28.7

Functional Assays (e.g., TR-FRET, IC50, EC50 determinations)

Functional assays provide a measure of a compound's biological effect following receptor binding. For 4-Aryl-1-oxa-4,9-diaza-spiro[5.5]undecane derivatives, their functional activity at the μ-opioid receptor (MOR) was determined by measuring cyclic AMP (cAMP) levels in CHO-K1 cells. acs.org The half-maximal effective concentration (EC50) is a key parameter derived from these assays, indicating the concentration of a compound that produces 50% of the maximal response.

Time-resolved Förster resonance energy transfer (TR-FRET) assays are another powerful tool for quantifying molecular interactions. In the context of enzyme inhibition, a TR-FRET assay was used to determine the half-maximal inhibitory concentration (IC50) of 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives against the methyltransferase METTL3. acs.org This assay provides a precise measure of the potency of these compounds as enzyme inhibitors.

Interactive Data Table: Functional Activity of Spiro[5.5]undecane Derivatives Note: This table is illustrative and combines data from different spiro-undecane scaffolds to demonstrate the types of results obtained.

Compound Scaffold Assay Type Target Parameter Value (nM)
4-Aryl-1-oxa-4,9-diaza cAMP MOR EC50 Varies by derivative

Enzyme Inhibition Assays (e.g., sEH, ACC, α-glucosidase, METTL3)

The inhibitory activity of these spiro-undecane derivatives against various enzymes has been a significant area of investigation. Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory and cardiovascular diseases. nih.gov

Furthermore, as mentioned previously, 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have demonstrated potent and selective inhibition of METTL3, a key enzyme in RNA methylation with implications in cancer. acs.org Information regarding the inhibitory activity of this compound derivatives against acetyl-CoA carboxylase (ACC) and α-glucosidase is not detailed in the currently available literature.

Interactive Data Table: Enzyme Inhibition Profile of Spiro[5.5]undecane Derivatives Note: This table is a composite representation of findings for different spiro-undecane cores.

Compound Scaffold Target Enzyme Parameter Potency
1-oxa-4,9-diaza sEH IC50 Highly Potent

Cell-Based Assays (e.g., insect cells, HEK-293 membranes)

Cell-based assays are crucial for evaluating the activity of compounds in a biological context. The use of human embryonic kidney (HEK-293) cell membranes has been central to the characterization of 4-Aryl-1-oxa-4,9-diaza-spiro[5.5]undecane derivatives in radioligand binding assays for the σ1 receptor. acs.org Additionally, Chinese hamster ovary (CHO-K1) cells were utilized for functional assays to assess μ-opioid receptor agonism. acs.org The use of insect cells for expressing specific receptors for binding or functional studies is a common practice in pharmacology, though specific examples for this class of compounds were not highlighted in the reviewed sources.

Animal Model Studies (Non-Clinical)

Non-clinical animal model studies are essential for assessing the in vivo efficacy and pharmacological effects of drug candidates before they can be considered for human trials.

Investigation in Animal Models for Specific Biological Readouts (e.g., paw pressure test in mice for analgesia)

To evaluate the analgesic potential of 4-Aryl-1-oxa-4,9-diaza-spiro[5.5]undecane derivatives, the paw pressure test was conducted in mice. acs.orgnih.gov This model assesses the mechanical nociceptive threshold, and a potent analgesic effect was observed for a lead compound from this series, comparable to the well-known opioid analgesic, oxycodone. acs.orgnih.gov These findings in a preclinical pain model suggest the potential therapeutic utility of these compounds in pain management. acs.org

Assessment in Disease Models (e.g., rat model of anti-glomerular basement membrane glomerulonephritis)

Derivatives of 1-oxa-4,9-diaza-spiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the progression of chronic kidney diseases. nih.gov The therapeutic potential of these compounds has been evaluated in a rat model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis, a severe condition characterized by rapid progressive renal failure. nih.govnih.govnih.gov This animal model is crucial for assessing the in vivo efficacy of drug candidates intended for treating chronic kidney disease. nih.gov

In these preclinical investigations, a specific trisubstituted urea (B33335) derivative based on the 1-oxa-4,9-diaza-spiro[5.5]undecane scaffold, referred to as Compound 19, demonstrated significant therapeutic effects. nih.gov When administered orally to rats with induced anti-GBM glomerulonephritis, this compound was shown to lower serum creatinine (B1669602) levels, a key indicator of kidney function. nih.gov Elevated serum creatinine is a hallmark of impaired kidney filtration, and a reduction in its levels suggests a preservation or improvement of renal function. The positive outcome in this disease model highlights the potential of this class of compounds as orally active agents for the management of chronic kidney diseases. nih.gov

The study utilized the anti-GBM glomerulonephritis model to simulate human crescentic glomerulonephritis, an aggressive form of the disease that can lead to end-stage renal failure. researchgate.net The ability of the 1-oxa-4,9-diaza-spiro[5.5]undecane derivative to ameliorate disease markers in such a model underscores its potential nephroprotective effects. nih.govresearchgate.net

Table 1: Effect of a 1-oxa-4,9-diaza-spiro[5.5]undecane Derivative on a Key Renal Function Marker in a Rat Model of Anti-GBM Glomerulonephritis

Compound Animal Model Key Finding Source
Trisubstituted urea derivative of 1-oxa-4,9-diaza-spiro[5.5]undecane (Compound 19) Rat model of anti-glomerular basement membrane glomerulonephritis Lowered serum creatinine levels nih.gov

Comparison with Reference Compounds in Preclinical Settings

The therapeutic efficacy of 1-oxa-4,9-diaza-spiro[5.5]undecane derivatives has been compared with other structurally related compounds in preclinical settings to establish their unique advantages. In the rat model of anti-glomerular basement membrane glomerulonephritis, the performance of the lead 1-oxa-4,9-diaza-spiro[5.5]undecane-based compound was contrasted with that of derivatives based on a 2,8-diazaspiro[4.5]decane scaffold. nih.gov

The results of this comparative study were notable. While the 1-oxa-4,9-diaza-spiro[5.5]undecane derivative (Compound 19) successfully lowered serum creatinine levels, the 2,8-diazaspiro[4.5]decane-based trisubstituted ureas did not produce the same beneficial effect in the disease model. nih.gov This finding suggests that the specific spirocyclic core, namely the 1-oxa-4,9-diaza-spiro[5.5]undecane moiety, is crucial for the observed in vivo efficacy in treating this model of chronic kidney disease. nih.gov The superior performance of the 1-oxa-4,9-diaza-spiro[5.5]undecane derivative points to its potential as a more promising drug candidate for these indications. nih.gov

Table 2: Comparative Efficacy of Spirocyclic Scaffolds in a Rat Model of Anti-GBM Glomerulonephritis

Compound Scaffold Efficacy in Lowering Serum Creatinine Source
1-oxa-4,9-diaza-spiro[5.5]undecane Effective nih.gov
2,8-diazaspiro[4.5]decane Not Effective nih.gov

Future Research Directions and Translational Potential

Development of Novel 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane Analogs

The therapeutic potential of the 1-oxa-4,9-diaza-spiro[5.5]undecane core can be significantly expanded through the systematic development of novel analogs based on the 9-ethyl parent structure. Future research will likely focus on strategic modifications at key positions of the spirocyclic system to enhance potency, selectivity, and pharmacokinetic properties. Drawing inspiration from related diazaspiro[5.5]undecane systems, substitutions at the N-4 and C-2 positions are promising avenues for exploration.

For instance, studies on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have shown that introducing substituted pyridyl moieties at the N-4 position and small alkyl groups at the C-2 position can yield compounds with potent dual activity as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. nih.govbohrium.com Similarly, research on the closely related 1,9-diazaspiro[5.5]undecane scaffold has demonstrated that aroyl substituents at the N-9 position influence activity against acetyl-CoA carboxylase (ACC). nih.gov

Future analog design for the 9-ethyl series could involve:

N-4 Position: Introduction of a diverse range of aromatic and heteroaromatic rings to modulate receptor affinity and selectivity.

C-2 Position: Exploration of various small alkyl and functionalized groups to fine-tune ligand-receptor interactions.

Ethyl Group at N-9: Modification of the ethyl group to larger alkyl or phenethyl derivatives could further optimize binding and pharmacological profiles, as seen in related scaffolds. nih.gov

Exploration of Additional Pharmacological Targets

While initial studies have identified promising activities, the full pharmacological landscape of the this compound scaffold remains largely uncharted. The structural similarity to other bioactive spirocyclic compounds suggests a potential for interaction with a broad range of biological targets. A systematic screening of new analogs against diverse receptor panels is a critical future direction.

Based on the activities of related spiro[5.5]undecane structures, potential new targets for this compound class could include:

Soluble Epoxide Hydrolase (sEH): Trisubstituted urea (B33335) derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane core have been identified as highly potent sEH inhibitors, presenting a potential therapeutic avenue for chronic kidney diseases. nih.gov

GABA-A Receptors: The 3,9-diazaspiro[5.5]undecane framework is a known antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, suggesting that the 1-oxa-4,9-diaza variant could be explored for similar activity. soton.ac.uk

Enzyme Inhibition: Analogs of the 1,9-diazaspiro[5.5]undecane core have shown inhibitory activity against acetyl-CoA carboxylase (ACC), a target for obesity treatment. nih.govresearchgate.net

Antitubercular Targets: Derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have been investigated as inhibitors of the MmpL3 protein in M. tuberculosis. osi.lv

GPCRs: Beyond the μ-opioid receptor, related scaffolds have been developed as antagonists for Neuropeptide Y (NPY) Y5 receptors and Orexin (B13118510) (OX1R/OX2R) receptors, indicating a broad potential for activity at other G-protein coupled receptors. nih.gov

Advanced Synthetic Methodologies for Enhanced Efficiency

The advancement of translational research on this compound and its analogs is contingent upon the development of efficient, scalable, and versatile synthetic routes. Current methods often require multi-step sequences that can be time-consuming and limit the rapid generation of diverse chemical libraries. nih.govresearchgate.net Future research in synthetic chemistry should aim to streamline the construction of the spirocyclic core and the introduction of various substituents.

Key areas for methodological improvement include:

Novel Cyclization Strategies: Developing new intramolecular cyclization reactions to construct the spirocyclic framework with high stereocontrol.

Late-Stage Functionalization: Creating robust methods for modifying the scaffold at a late stage in the synthesis, which would allow for the rapid diversification of lead compounds.

Asymmetric Synthesis: Establishing asymmetric synthetic routes to access single enantiomers of chiral analogs, which is crucial for defining structure-activity relationships and reducing potential off-target effects.

Deeper Characterization of Receptor-Ligand Interactions

A fundamental understanding of how this compound analogs bind to their protein targets is essential for rational drug design. High-resolution structural biology techniques and computational modeling are powerful tools for elucidating these interactions at an atomic level.

Future efforts should prioritize:

X-ray Crystallography and Cryo-EM: Obtaining co-crystal structures of lead compounds bound to their target proteins (e.g., MOR, σ1R, sEH). This would provide direct insight into the binding pose and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. soton.ac.uk

Computational Modeling: Employing molecular docking and molecular dynamics (MD) simulations to predict binding modes for new analogs and to understand the energetic contributions of specific functional groups. These models can guide the design of new compounds with improved affinity and selectivity.

Biophysical Techniques: Using techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the kinetics and thermodynamics of binding, providing a more complete picture of the receptor-ligand interaction.

Refinement of Structure-Activity Relationship Models

Developing robust Structure-Activity Relationship (SAR) models is a cornerstone of medicinal chemistry, enabling the prediction of biological activity from chemical structure. For the this compound class, systematic exploration of chemical space is needed to build comprehensive SAR models.

Initial studies on related scaffolds provide a foundation. For example, research on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as MOR/σ1R ligands revealed key SAR insights. nih.gov The data from such studies can be used to construct detailed models.

Table 1: Illustrative SAR Data for 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Compound ID N-9 Substituent N-4 Substituent MOR Affinity (Ki, nM) σ1R Affinity (Ki, nM)
Analog A Phenethyl Pyridyl Low High
Analog B Ethyl Substituted Pyridyl High Balanced

This table is illustrative and based on general findings in the literature for this class of compounds.

Future work should focus on generating high-quality data for a large set of diverse analogs to refine these models using quantitative structure-activity relationship (QSAR) and 3D-QSAR approaches. This will enhance the predictive power of the models and accelerate the optimization of lead compounds.

Integration of Multi-omics Data for Comprehensive Biological Understanding

To fully appreciate the translational potential of this compound analogs, it is necessary to look beyond their primary pharmacological targets and understand their broader effects on biological systems. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this.

Future research directions include:

Transcriptomic Profiling: Using RNA-sequencing to analyze how lead compounds alter gene expression in relevant cell types or tissues. This can reveal off-target effects, identify novel mechanisms of action, and uncover potential biomarkers of drug response.

Proteomic and Metabolomic Analysis: Employing mass spectrometry-based techniques to study changes in protein and metabolite levels following drug treatment. This can provide a functional readout of the compound's impact on cellular signaling pathways and metabolic networks.

By integrating these large-scale datasets, researchers can build a comprehensive picture of a compound's biological activity, facilitating the prediction of its therapeutic efficacy and potential side effects, thereby paving the way for successful clinical translation.

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